molecular formula C12H15BF2O3 B6306249 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester CAS No. 1817835-85-0

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6306249
CAS No.: 1817835-85-0
M. Wt: 256.06 g/mol
InChI Key: MVXBILKGESXTHS-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Protic solvents such as methanol or ethanol, and bases like sodium hydroxide, are employed.

Major Products

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: The corresponding phenol or fluorinated phenol.

Scientific Research Applications

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is employed in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Hydroxyphenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester

Uniqueness

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is unique due to the presence of two fluorine atoms and a hydroxyl group on the phenyl ring. These substituents enhance its reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis. The fluorine atoms also impart unique electronic properties, which can influence the biological activity of the resulting compounds.

Properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBILKGESXTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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